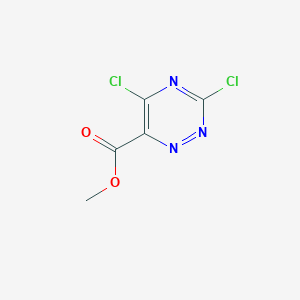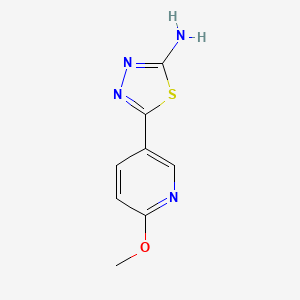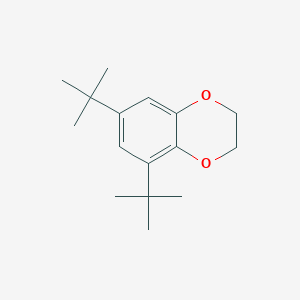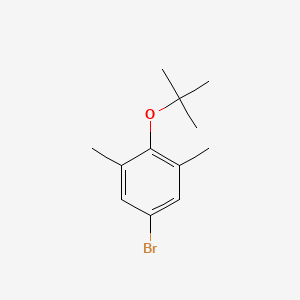
5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene typically involves the bromination of 2-(tert-butoxy)-1,3-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 2-(tert-butoxy)-1,3-dimethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products:
Substitution: Formation of 2-(tert-butoxy)-1,3-dimethylphenol, 2-(tert-butoxy)-1,3-dimethylamine.
Oxidation: Formation of 5-bromo-2-(tert-butoxy)-1,3-dimethylbenzoic acid.
Reduction: Formation of 2-(tert-butoxy)-1,3-dimethylbenzene.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: The compound is utilized in the development of biologically active molecules, including pharmaceuticals and agrochemicals. Its bromine substituent can be further modified to introduce functional groups that enhance biological activity.
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drug candidates. Its structural features allow for the design of molecules with specific pharmacological properties.
Industry: The compound finds applications in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions are determined by the nature of the reactants and the reaction conditions.
Comparación Con Compuestos Similares
5-Bromo-2-(tert-butoxy)pyridine: Similar in structure but contains a pyridine ring instead of a benzene ring.
5-Bromo-2-(tert-butoxy)ethoxy-3-methoxypyridine: Contains additional ethoxy and methoxy substituents.
5-Bromo-2-(tert-butoxy)pyrimidine: Contains a pyrimidine ring, offering different reactivity and applications.
Uniqueness: 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring. The presence of both tert-butoxy and dimethyl groups, along with the bromine atom, imparts distinct chemical properties that differentiate it from other similar compounds. These properties make it valuable in various synthetic and industrial applications.
Propiedades
Número CAS |
1309933-11-6 |
|---|---|
Fórmula molecular |
C12H17BrO |
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
5-bromo-1,3-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C12H17BrO/c1-8-6-10(13)7-9(2)11(8)14-12(3,4)5/h6-7H,1-5H3 |
Clave InChI |
ZZZOFGANSAEJRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC(C)(C)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


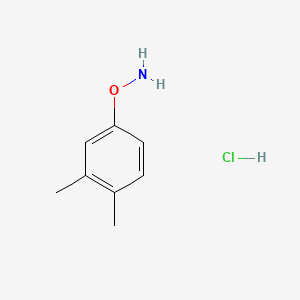

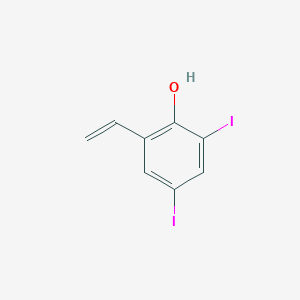
![2-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13697998.png)
![Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B13698004.png)
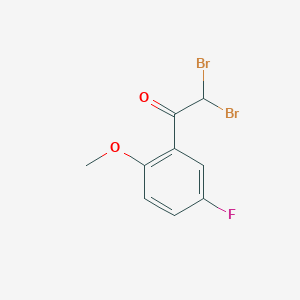
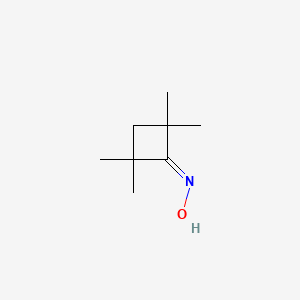
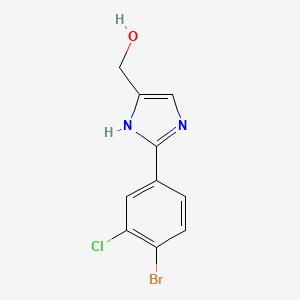
![1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea](/img/structure/B13698026.png)
![2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13698032.png)
